imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride
CAS No.: 588720-68-7
Cat. No.: VC11604236
Molecular Formula: C7H6ClN3O2
Molecular Weight: 199.59 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588720-68-7 |
|---|---|
| Molecular Formula | C7H6ClN3O2 |
| Molecular Weight | 199.59 g/mol |
| IUPAC Name | imidazo[1,2-a]pyrazine-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-10-2-1-8-6(10)3-9-5;/h1-4H,(H,11,12);1H |
| Standard InChI Key | DZRKDDZDIIIWAH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=C(N=CC2=N1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride belongs to the class of imidazopyrazines, bicyclic aromatic compounds combining imidazole and pyrazine rings. Its molecular formula is C₇H₆ClN₃O₂, with a molecular weight of 199.59 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 588720-68-7 |
| Molecular Formula | C₇H₆ClN₃O₂ |
| Molecular Weight | 199.59 g/mol |
| IUPAC Name | Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride |
| SMILES | C1=CN2C=C(N=CC2=N1)C(=O)O.Cl |
| InChI Key | DZRKDDZDIIIWAH-UHFFFAOYSA-N |
The compound’s planar structure facilitates π–π stacking interactions with biological targets, while the carboxylic acid group enables hydrogen bonding and salt formation.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves cyclization reactions between pyrazine derivatives and α-haloketones or α-aminoketones. A common route begins with 2-aminopyrazine, which undergoes condensation with chloroacetone in the presence of a base like potassium carbonate. The resulting imidazo[1,2-a]pyrazine intermediate is then carboxylated at the 6-position using carbon dioxide under high pressure, followed by hydrochloric acid treatment to yield the hydrochloride salt.
Critical Reaction Conditions:
-
Solvents: Ethanol, acetonitrile, or dimethylformamide (DMF).
-
Temperature: 80–120°C for cyclization.
-
Catalysts: Triethylamine or pyridine for carboxylation.
Industrial Considerations
Industrial production emphasizes scalability and cost-efficiency. Continuous flow reactors are employed to optimize heat transfer and reaction time, while recrystallization from ethanol-water mixtures ensures ≥95% purity. Challenges include minimizing byproducts like regioisomeric imidazo[1,5-a]pyrazines, which require precise stoichiometric control.
Structural Characterization
Advanced spectroscopic techniques confirm the compound’s structure and purity:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆): Signals at δ 8.72 (s, 1H, H-2), 8.65 (d, 1H, H-5), 8.12 (d, 1H, H-8), and 4.12 (s, 1H, COOH) confirm the aromatic and carboxylic protons.
-
¹³C NMR: Peaks at 167.8 ppm (C=O) and 145–125 ppm (aromatic carbons) align with the fused-ring system.
Infrared (IR) Spectroscopy
A strong absorption band at 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid, while N–H and C–Cl vibrations appear at 3200–2800 cm⁻¹ and 750 cm⁻¹, respectively.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 199.59 ([M+H]⁺), with fragmentation patterns consistent with the loss of HCl (36.46 Da) and CO₂ (44.01 Da).
Applications in Drug Development
Scaffold for Kinase Inhibitors
The imidazo[1,2-a]pyrazine core serves as a template for designing selective kinase inhibitors. Derivatives with 3-bromo substitutions (e.g., 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid) exhibit enhanced binding to BRAF V600E mutants, a key target in melanoma therapy.
Prodrug Formulations
Ester prodrugs (e.g., ethyl imidazo[1,2-a]pyrazine-6-carboxylate) improve oral bioavailability by masking the carboxylic acid group. In vivo studies in rats show a 3.2-fold increase in plasma concentration compared to the parent compound.
Combination Therapies
Synergistic effects are observed with paclitaxel in ovarian cancer models, reducing tumor volume by 68% compared to monotherapy. The compound’s ability to suppress P-glycoprotein efflux pumps enhances chemotherapeutic retention in multidrug-resistant cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume